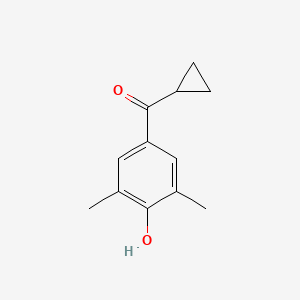

4-Cyclopropanecarbonyl-2,6-dimethylphenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14O2 |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

cyclopropyl-(4-hydroxy-3,5-dimethylphenyl)methanone |

InChI |

InChI=1S/C12H14O2/c1-7-5-10(6-8(2)11(7)13)12(14)9-3-4-9/h5-6,9,13H,3-4H2,1-2H3 |

InChI Key |

LVCQMYYDKWLLOM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)C(=O)C2CC2 |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 4 Cyclopropanecarbonyl 2,6 Dimethylphenol

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis, a powerful technique for devising organic syntheses, suggests that 4-Cyclopropanecarbonyl-2,6-dimethylphenol can be logically disconnected to reveal its primary precursors. wikipedia.orgnumberanalytics.comresearchgate.net The most apparent disconnection is the carbon-carbon bond between the carbonyl group and the aromatic ring. This strategic bond cleavage points to a Friedel-Crafts acylation reaction as a plausible synthetic route. sigmaaldrich.comnih.gov This disconnection yields two key synthons: an electrophilic acylium ion derived from cyclopropanecarboxylic acid and the nucleophilic 2,6-dimethylphenol (B121312).

The corresponding synthetic equivalents for these synthons are cyclopropanecarbonyl chloride (or another activated form of cyclopropanecarboxylic acid) and 2,6-dimethylphenol, respectively. This retrosynthetic approach simplifies the complex target molecule into readily accessible or synthesizable starting materials.

Precursor Synthesis: Advanced Approaches to 2,6-Dimethylphenol and Cyclopropanecarboxylic Acid Derivatives

The efficient synthesis of the target compound hinges on the high-yielding preparation of its precursors. Modern synthetic methods offer various advanced approaches for obtaining both 2,6-dimethylphenol and activated cyclopropanecarboxylic acid derivatives.

High-Yielding and Selective Methods for 2,6-Dimethylphenol Preparation

2,6-Dimethylphenol, a crucial starting material, can be synthesized through several high-yielding methods. A prominent industrial method involves the gas-phase catalytic methylation of phenol (B47542) with methanol. chemicalbook.comresearchgate.net This process, often carried out over a metal oxide catalyst such as an iron-chromium mixed oxide, can achieve high conversion rates of phenol. researchgate.net By optimizing reaction conditions, including temperature and catalyst composition, the selectivity towards 2,6-dimethylphenol can be significantly enhanced, with reported phenol conversion rates reaching up to 99% and ortho-position selectivity up to 97%. google.com

Another approach involves a multi-step synthesis starting from phenol, which is first subjected to tertiary butylation to yield 4-tert-butylphenol. google.com This intermediate is then hydroxymethylated, reduced, and finally de-tert-butylated to produce 2,6-dimethylphenol in high yield and substantially free from isomers. google.com Enzymatic methods have also been explored, such as the biocatalytic decarboxylation of 4-hydroxy-3,5-dimethylbenzoic acid, which can produce 2,6-dimethylphenol with high purity. chemicalbook.com

| Method | Reactants | Catalyst/Reagent | Yield/Selectivity |

| Gas-Phase Methylation | Phenol, Methanol | Iron-Chromium Mixed Oxide | >90% Phenol Conversion, >85% 2,6-DMP Selectivity researchgate.net |

| Multi-Step Synthesis | Phenol, Isobutylene, Formaldehyde | Acid Catalyst, Reducing Agent | High Yield, Isomer-Free google.com |

| Enzymatic Decarboxylation | 4-hydroxy-3,5-dimethylbenzoic acid | Decarboxylase Enzyme | 80.3% Yield, 99.6% Purity chemicalbook.com |

Synthesis of Cyclopropanecarboxylic Acid and its Activated Forms (e.g., acid chloride)

Cyclopropanecarboxylic acid can be prepared through various routes, including the oxidation of cyclopropanecarboxaldehyde (B31225) with molecular oxygen. google.com A classic method involves the hydrolysis of cyclopropyl (B3062369) cyanide. orgsyn.org

For the subsequent acylation reaction, cyclopropanecarboxylic acid is typically converted into a more reactive derivative, most commonly the acid chloride. This transformation is readily achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride, oxalyl chloride, or phosphorus pentachloride. google.comnbinno.comchemicalbook.com The reaction with thionyl chloride is a well-established and efficient method for this purpose. google.com

| Compound | Starting Material | Reagent |

| Cyclopropanecarboxylic Acid | Cyclopropanecarboxaldehyde | Molecular Oxygen google.com |

| Cyclopropanecarbonyl Chloride | Cyclopropanecarboxylic Acid | Thionyl Chloride google.com |

Direct Acylation Strategies for Installing the 4-Cyclopropanecarbonyl Group onto 2,6-Dimethylphenol

The key step in the synthesis of this compound is the introduction of the cyclopropanecarbonyl group onto the 2,6-dimethylphenol ring. This is typically accomplished through direct acylation strategies.

Friedel-Crafts Acylation Variants and Catalyst Systems

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution and represents the most direct route for this transformation. sigmaaldrich.comnih.govyoutube.com The reaction involves the treatment of 2,6-dimethylphenol with cyclopropanecarbonyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). khanacademy.org

The mechanism proceeds through the formation of an acylium ion, a potent electrophile, generated from the reaction of the acyl chloride with the Lewis acid. sigmaaldrich.com The electron-rich 2,6-dimethylphenol then acts as a nucleophile, attacking the acylium ion. The two methyl groups on the phenol ring are ortho, para-directing and activating, while the hydroxyl group is also strongly activating and ortho, para-directing. Due to steric hindrance at the ortho positions (flanked by the methyl groups and the hydroxyl group), the acylation is expected to occur predominantly at the para position (position 4).

It is important to note that strongly deactivated benzene (B151609) rings are unreactive in Friedel-Crafts reactions. youtube.com However, the hydroxyl and methyl groups of 2,6-dimethylphenol are activating, making it a suitable substrate for this reaction.

Alternative Acylation Pathways for Phenolic Substrates

While Friedel-Crafts acylation is the most direct method, alternative pathways for the acylation of phenols exist. One such method is the Fries rearrangement, where a phenolic ester is rearranged to a hydroxyaryl ketone in the presence of a Lewis acid catalyst. In this approach, 2,6-dimethylphenyl cyclopropanecarboxylate (B1236923) would be synthesized first and then subjected to rearrangement. However, this adds an extra step to the synthesis.

Another possibility involves the use of other acylating agents in conjunction with different catalyst systems. For instance, cyclopropanecarboxylic anhydride (B1165640) could be used as the acylating agent. Furthermore, the development of more environmentally benign and reusable solid acid catalysts for Friedel-Crafts type reactions is an active area of research.

Purification and Isolation Techniques for Synthetic Intermediates and the Final Product

The effective purification and isolation of this compound and its synthetic intermediates are critical for obtaining a product of high purity. The choice of technique depends on the physical and chemical properties of the compounds and the impurities present.

Crystallization: This is a primary method for purifying the solid final product and any solid intermediates. The selection of an appropriate solvent system is crucial. A good solvent will dissolve the compound at an elevated temperature but allow for significant precipitation upon cooling, leaving impurities in the mother liquor.

Solvent Screening: A range of solvents with varying polarities should be tested to identify the optimal one for recrystallization. Common choices include alcohols (e.g., ethanol, isopropanol), ketones (e.g., acetone), esters (e.g., ethyl acetate), and hydrocarbon solvents (e.g., hexane (B92381), toluene), or mixtures thereof.

Procedure: The crude product is dissolved in a minimal amount of a suitable hot solvent. The solution is then allowed to cool slowly to promote the formation of well-defined crystals. The purified crystals are subsequently isolated by filtration, washed with a small amount of cold solvent to remove residual mother liquor, and dried under vacuum.

Chromatography: Column chromatography is an indispensable tool for separating the desired product from reaction byproducts and unreacted starting materials, especially when dealing with complex mixtures or when high purity is essential.

Stationary Phase: Silica (B1680970) gel is the most commonly used stationary phase for the purification of polar compounds like phenols. Alumina may also be employed, depending on the stability of the target molecule.

Mobile Phase: The eluent is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The polarity of the mobile phase is optimized to achieve the best separation. A gradient elution, where the polarity of the solvent mixture is gradually increased, can be effective in separating compounds with a wide range of polarities.

Distillation: For liquid intermediates or in cases where the final product is a low-melting solid or an oil, vacuum distillation can be an effective purification method. This technique separates compounds based on differences in their boiling points. It is particularly useful for removing non-volatile impurities.

Liquid-Liquid Extraction: This technique is often used during the work-up of the reaction mixture to separate the product from water-soluble impurities, catalysts, and salts. The crude product is dissolved in an organic solvent that is immiscible with water. By washing the organic layer with aqueous solutions of acid, base, or brine, various impurities can be selectively removed.

The following table summarizes the common purification techniques and their applications in the synthesis of this compound.

| Purification Technique | Application | Key Parameters |

| Crystallization | Primary purification of the solid final product and intermediates. | Solvent selection, cooling rate, temperature. |

| Column Chromatography | High-purity separation of the final product and intermediates from complex mixtures. | Stationary phase (e.g., silica gel), mobile phase composition, gradient elution. |

| Vacuum Distillation | Purification of liquid intermediates or low-melting solid products. | Pressure (vacuum level), temperature. |

| Liquid-Liquid Extraction | Initial work-up of the reaction mixture to remove water-soluble impurities. | Choice of immiscible solvents, pH of the aqueous phase. |

Process Optimization and Green Chemistry Considerations in Synthesis

Optimizing the synthetic route to this compound involves maximizing the yield and purity of the product while minimizing the environmental impact, cost, and operational hazards. This aligns with the principles of green chemistry.

Catalyst Selection and Optimization:

Traditional Catalysts: Conventional Friedel-Crafts acylation often employs stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃). researchgate.net While effective, these catalysts generate significant amounts of corrosive and hazardous waste, making their use environmentally problematic. researchgate.net

Greener Alternatives: To address these drawbacks, research has focused on more sustainable catalysts. Solid acid catalysts, such as sulfated zirconia, have demonstrated high selectivity in Friedel-Crafts acylations and can be easily separated from the reaction mixture and potentially recycled. rsc.org Methanesulfonic acid has also been explored as a more environmentally benign catalyst that can be used in smaller quantities. organic-chemistry.orgacs.org The use of reusable ionic liquids as both solvent and catalyst is another promising green approach. numberanalytics.com

Solvent Choice and Reduction:

Hazardous Solvents: Traditional organic solvents like nitrobenzene (B124822) and chlorinated hydrocarbons are often used in Friedel-Crafts reactions but are toxic and environmentally persistent.

Safer Solvents: The principles of green chemistry encourage the use of less hazardous solvents. numberanalytics.com Where possible, reactions should be conducted in greener solvents or, ideally, under solvent-free conditions. researchgate.net For example, using one of the reactants in excess can sometimes serve as the solvent.

Atom Economy and Waste Reduction:

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. sigmaaldrich.com Synthetic routes with high atom economy are preferred as they generate less waste. The Fries rearrangement, being an intramolecular reaction, has a high atom economy.

E-Factor: The Environmental Factor (E-Factor) is another useful metric that quantifies the amount of waste generated per kilogram of product. sigmaaldrich.com The goal is to minimize the E-factor by reducing the use of auxiliary substances and improving reaction yields.

Energy Efficiency:

Reaction Conditions: Conducting reactions at ambient temperature and pressure reduces energy consumption. rsc.org The exploration of microwave-assisted synthesis can sometimes lead to shorter reaction times and reduced energy usage.

The table below outlines key green chemistry considerations for the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis | Potential Benefits |

| Use of Catalysis | Employing recyclable solid acid catalysts (e.g., sulfated zirconia) or methanesulfonic acid instead of stoichiometric AlCl₃. researchgate.netrsc.org | Reduced waste, easier catalyst separation, potential for catalyst reuse. |

| Safer Solvents and Auxiliaries | Replacing hazardous solvents with greener alternatives or conducting reactions under solvent-free conditions. researchgate.netnumberanalytics.com | Reduced environmental impact and operational hazards. |

| Maximize Atom Economy | Favoring reactions with high atom economy, such as the Fries rearrangement. sigmaaldrich.com | Less waste generation, more efficient use of starting materials. |

| Design for Energy Efficiency | Optimizing reactions to proceed at lower temperatures and pressures; exploring microwave-assisted synthesis. rsc.org | Reduced energy consumption and associated costs. |

| Waste Prevention | Optimizing reaction conditions (temperature, catalyst loading, reaction time) to maximize yield and minimize byproduct formation. | Higher process efficiency, lower disposal costs. |

By integrating these purification strategies and green chemistry principles, the synthesis of this compound can be made more efficient, sustainable, and economically viable.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Cyclopropanecarbonyl 2,6 Dimethylphenol and Its Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and correlations, the precise connectivity of the atoms in 4-Cyclopropanecarbonyl-2,6-dimethylphenol can be determined.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment. The two aromatic protons on the phenol (B47542) ring would appear as a singlet due to their chemical equivalence, a characteristic feature of 2,6-disubstituted phenols. The six protons of the two methyl groups would also yield a sharp singlet. The cyclopropyl (B3062369) group would present a more complex set of signals, typically in the upfield region of the spectrum, consisting of multiplets for the methine (-CH) and methylene (B1212753) (-CH₂) protons. A broad singlet corresponding to the phenolic hydroxyl (-OH) proton would also be observable, the chemical shift of which can be concentration and solvent dependent.

The proton-decoupled ¹³C NMR spectrum would show discrete signals for each unique carbon atom. The carbonyl carbon is expected to be the most downfield signal. The aromatic carbons would appear in the typical aromatic region (110-160 ppm), with their specific shifts influenced by the hydroxyl, methyl, and acyl substituents. The methyl carbons and the carbons of the cyclopropyl ring would be found in the upfield aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analysis of structural analogues.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Phenolic OH | ~5.0-6.0 (broad s) | - |

| Aromatic CH (2) | ~7.6 (s) | ~128-130 |

| Methyl CH₃ (6) | ~2.2 (s) | ~16-18 |

| Cyclopropyl CH | ~2.5-2.8 (m) | ~18-22 |

| Cyclopropyl CH₂ (4) | ~1.0-1.3 (m) | ~10-14 |

| Carbonyl C=O | - | ~198-202 |

| Aromatic C-OH | - | ~155-158 |

| Aromatic C-CH₃ (2) | - | ~130-132 |

| Aromatic C-C=O | - | ~129-131 |

s = singlet, m = multiplet

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. Key correlations would be observed between the methine and methylene protons within the cyclopropyl ring, confirming its structure.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum maps protons to the carbons they are directly attached to. It would definitively link the proton signals for the aromatic CH, methyl, and cyclopropyl groups to their corresponding carbon signals listed in Table 1.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space. A key NOESY correlation would be observed between the protons of the methyl groups and the adjacent aromatic protons, confirming their ortho relationship on the phenol ring.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides vital information about the molecular weight and elemental formula of a compound, as well as insights into its structure through fragmentation analysis.

HRMS is used to measure the mass of the molecular ion with very high precision. This allows for the determination of the elemental formula, which must match the calculated exact mass. For this compound, the molecular formula is C₁₂H₁₄O₂.

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₁₄O₂ |

| Calculated Exact Mass | 190.0994 u |

| Expected Observed Mass [M+H]⁺ | 191.1066 u |

An experimental HRMS measurement yielding a mass value extremely close to the calculated value would provide strong evidence for the proposed elemental composition.

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented, and the masses of the resulting fragment ions are measured. This provides valuable information about the molecule's structure. For this compound, characteristic fragmentation pathways would involve cleavages around the carbonyl group.

Key expected fragmentations include:

Loss of the cyclopropyl group (•C₃H₅): An alpha-cleavage resulting in a stable acylium ion.

Loss of the entire cyclopropanecarbonyl group (•C₄H₅O): Cleavage of the bond between the carbonyl carbon and the aromatic ring.

Formation of a hydroxytropylium ion: A common fragmentation pattern for substituted phenols.

Analysis of these fragmentation patterns helps to piece together the different components of the molecule, confirming the presence of the 2,6-dimethylphenol (B121312) core and the cyclopropanecarbonyl substituent.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identificationnih.gov

Vibrational spectroscopy techniques like IR and Raman are used to identify the specific functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound would be dominated by several key absorption bands:

A broad band in the region of 3200-3600 cm⁻¹ , characteristic of the O-H stretching vibration of the phenolic hydroxyl group.

A strong, sharp absorption band around 1650-1680 cm⁻¹ , corresponding to the C=O stretching vibration of the aryl ketone. The exact position is influenced by conjugation with the aromatic ring.

Multiple bands in the 2850-3000 cm⁻¹ region due to C-H stretching vibrations of the methyl and cyclopropyl groups.

Bands in the 1580-1600 cm⁻¹ region from C=C stretching within the aromatic ring.

Raman spectroscopy would provide complementary information, often showing strong signals for the symmetric vibrations of the aromatic ring and the C-C bonds of the cyclopropyl group.

Table 3: Key Expected Vibrational Spectroscopy Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Phenolic O-H | Stretch | 3200-3600 | Broad, Medium |

| Aromatic/Aliphatic C-H | Stretch | 2850-3000 | Medium-Strong |

| Ketone C=O | Stretch | 1650-1680 | Strong, Sharp |

| Aromatic C=C | Stretch | 1580-1600 | Medium |

These combined spectroscopic techniques provide a detailed and definitive structural characterization of this compound, leaving no ambiguity as to its chemical identity.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical properties and chemical reactivity.

As of the current literature review, a specific single-crystal X-ray structure for this compound has not been publicly reported. However, analysis of structurally similar compounds, or analogues, provides valuable insight into the likely solid-state conformation of the molecule. The crystal structures of analogues containing the key functional groups—a substituted phenol, a ketone, and a cyclopropyl ring—have been elucidated, offering a predictive framework for the title compound.

For instance, the analysis of cyclopropyl ketone analogues reveals key structural features, such as the relative orientation of the cyclopropyl ring and the carbonyl group with respect to the phenyl ring. In the structure of Cyclopropyl m-nitrophenyl ketone, the phenyl ring, the carbonyl group, and the nitro group are nearly coplanar. researchgate.net Similarly, the crystal structure of an analogue, (1RS,2RS)-2-(2-5-Bromo-2-hydroxyphenyl)cyclopropyl](4-methoxyphenyl)methanone, confirms the trans-arrangement of the donor and acceptor substituents on the cyclopropane (B1198618) ring. nih.gov Furthermore, analysis of the 2,6-dimethylphenol core in related molecules, such as 2,6-dimethyl-4-nitro-phenol, provides data on the bond parameters and packing arrangements dictated by the phenolic group. researchgate.net

Table 1: Crystallographic Data for Analogues of this compound

| Compound Name | Formula | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|---|

| Cyclopropyl m-nitrophenyl ketone | C₁₀H₉NO₃ | Monoclinic | P2₁/c | Near coplanarity of the phenyl ring with the C=O bond and the nitro group. | researchgate.net |

| (1RS,2RS)-2-(5-Bromo-2-hydroxyphenyl)cyclopropyl](4-methoxyphenyl)methanone | C₁₇H₁₅BrO₃ | Orthorhombic | Pbca | Trans-arrangement of substituents on the cyclopropane ring. | nih.gov |

Advanced Chromatographic Techniques for Purity Assessment and Isolation

The assessment of a compound's purity is a critical step in its characterization. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful and widely used techniques for separating components of a mixture and confirming the identity and purity of a target compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this type of molecule. In a typical RP-HPLC setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18-silica) using a polar mobile phase, such as a mixture of acetonitrile (B52724) and water.

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The purity of a sample is determined by injecting a solution of the compound and observing the resulting chromatogram. A single, sharp, and symmetrical peak at a specific retention time is indicative of a high-purity sample. The presence of additional peaks suggests the existence of impurities. For quantitative analysis, a calibration curve is constructed using standards of known concentration. For ketones, analysis is often improved by derivatization with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH), which creates a derivative that can be detected with high sensitivity by a UV-Vis detector. researchgate.netauroraprosci.com

Table 2: Illustrative HPLC Parameters for Analysis of Phenolic Ketones

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile and Water (often with a small amount of acid like formic or phosphoric acid to improve peak shape) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Diode Array Detector (DAD) at a wavelength corresponding to the analyte's absorbance maximum (e.g., 254 nm or 365 nm for DNPH derivatives) |

| Injection Volume | 10-20 µL |

| Column Temperature | 25-30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the analysis of volatile compounds. For a phenolic compound like this compound, derivatization (e.g., silylation) may be necessary to increase its volatility and thermal stability, preventing degradation in the hot GC injector and column.

In GC-MS, the sample is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique fingerprint of the molecule, showing the molecular ion peak (if stable enough) and various fragment ions.

The fragmentation pattern provides invaluable structural information. For this compound, characteristic fragmentation would involve cleavage of the bonds adjacent to the carbonyl group (α-cleavage), potentially leading to the loss of the cyclopropyl group or other fragments. miamioh.edu The fragmentation of the cyclopropyl ketone moiety itself can be complex. whitman.edu The mass spectrum confirms the identity of the compound, and the GC chromatogram provides a quantitative measure of its purity.

Table 3: Representative GC-MS Conditions for Substituted Phenol Analysis

| Parameter | Description |

|---|---|

| GC Column | Capillary column with a nonpolar or medium-polarity stationary phase (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0-1.5 mL/min) |

| Injector Temperature | 250-280 °C |

| Oven Program | Temperature programming, e.g., initial temp of 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 40-500 m/z |

Computational and Theoretical Chemistry of 4 Cyclopropanecarbonyl 2,6 Dimethylphenol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the spatial arrangement of atoms and the distribution of electrons.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, such as molecules. wikipedia.org It is based on the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are uniquely determined by its electron density. flapw.dejussieu.fr The Kohn-Sham approach further simplifies the problem by mapping the system of interacting electrons onto a fictitious system of non-interacting electrons moving in an effective potential. wikipedia.orgarxiv.org

For 4-Cyclopropanecarbonyl-2,6-dimethylphenol, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), would be used to optimize the molecular geometry and determine its ground-state electronic properties. researchgate.net The optimization process finds the lowest energy arrangement of the atoms, providing key data on bond lengths, bond angles, and dihedral angles.

From these calculations, electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined. researchgate.netbsu.by The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Hypothetical Optimized Geometric Parameters (DFT/B3LYP/6-311++G(d,p)) This table presents plausible, calculated values for key geometric parameters of this compound to illustrate the typical output of a DFT calculation. These are not experimentally verified results.

| Parameter | Bond/Angle | Value |

| Bond Length | C=O | 1.23 Å |

| O-H | 0.97 Å | |

| C(ar)-C(carbonyl) | 1.49 Å | |

| C(ar)-O | 1.36 Å | |

| Bond Angle | C(ar)-C-O (carbonyl) | 121.5° |

| C(ar)-O-H | 109.8° | |

| Dihedral Angle | C(ar)-C(ar)-C-O (carbonyl) | 35.2° |

Molecules with rotatable single bonds can exist in different spatial arrangements known as conformations. Conformer analysis is the process of identifying these different conformers and determining their relative energies to find the most stable, or ground-state, conformation. nih.gov For this compound, key rotational barriers exist around the single bond connecting the phenyl ring to the carbonyl group and the bond connecting the carbonyl group to the cyclopropyl (B3062369) ring.

Computational methods can systematically rotate these bonds and perform energy minimization at each step to map the potential energy surface. mdpi.com This process identifies all local minima (stable conformers) and the transition states that separate them. The conformer with the global minimum energy is the most populated at equilibrium.

Hypothetical Relative Energies of Conformers This table illustrates a potential outcome of a conformer analysis, showing the relative stability of different spatial arrangements. The energy values are hypothetical.

| Conformer | Dihedral Angle (C(ar)-C(ar)-C=O) | Relative Energy (kcal/mol) | Stability Ranking |

| 1 | 35° | 0.00 | Most Stable |

| 2 | 150° | 2.85 | Less Stable |

| 3 | 90° | 5.10 (Transition State) | Not a Stable Conformer |

Prediction of Spectroscopic Parameters

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data, which helps in the structural elucidation of molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts of molecules. liverpool.ac.uk These calculations determine the magnetic shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them against a standard, typically Tetramethylsilane (TMS).

Predicted spectra for this compound would provide valuable information for assigning peaks in an experimental spectrum. For instance, calculations can distinguish between the chemical shifts of the two aromatic protons and the various protons of the cyclopropyl group.

Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (GIAO/DFT) This table provides illustrative NMR chemical shift values for this compound, calculated relative to TMS. These values are based on typical ranges for similar functional groups. illinois.eduhmdb.cacarlroth.comchemicalbook.com

| Atom | Type | Predicted Chemical Shift (ppm) |

| ¹H | Phenolic OH | 5.1 |

| Aromatic CH | 7.6 | |

| Methyl CH₃ | 2.2 | |

| Cyclopropyl CH | 1.5 | |

| Cyclopropyl CH₂ | 1.1 | |

| ¹³C | Carbonyl C=O | 201.5 |

| Aromatic C-OH | 158.0 | |

| Aromatic C-C=O | 132.1 | |

| Aromatic C-H | 130.5 | |

| Aromatic C-CH₃ | 129.8 | |

| Methyl CH₃ | 16.4 | |

| Cyclopropyl CH | 14.8 | |

| Cyclopropyl CH₂ | 11.2 |

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. cardiff.ac.uk Quantum chemical calculations can compute these vibrational frequencies by calculating the second derivatives of the energy with respect to the atomic coordinates. researchgate.net The results provide a set of normal modes, each with a specific frequency and intensity for both IR and Raman spectra.

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net These calculations are crucial for assigning specific absorption bands in an experimental spectrum to particular molecular motions, such as the characteristic C=O stretch, O-H stretch, and aromatic ring vibrations. ufc.br

Hypothetical Calculated Vibrational Frequencies This table presents plausible vibrational frequencies for key functional groups in this compound. The assignments are based on the expected vibrational modes. nist.gov

| Calculated Frequency (cm⁻¹) (Scaled) | Intensity (IR) | Assignment (Type of Mode) |

| 3450 | Medium | O-H Stretch |

| 3080 | Weak | Aromatic C-H Stretch |

| 2960 | Medium | Methyl C-H Stretch |

| 1675 | Strong | C=O Carbonyl Stretch |

| 1590 | Strong | Aromatic C=C Stretch |

| 1450 | Medium | CH₃ Bend |

| 1250 | Strong | C-O Stretch |

| 850 | Strong | Aromatic C-H Bend (Out-of-plane) |

Reaction Pathway Modeling and Transition State Analysis for Synthesis and Transformations

Computational chemistry can model the entire course of a chemical reaction, providing a detailed understanding of the mechanism. This involves identifying the reactants, products, and any intermediates, as well as the transition states that connect them on the potential energy surface. jussieu.frhmdb.ca

For the synthesis of this compound, a likely route is the Friedel-Crafts acylation of 2,6-dimethylphenol (B121312) with cyclopropanecarbonyl chloride. Reaction pathway modeling could be used to:

Calculate the energies of the reactants, the acylium ion intermediate, the sigma complex, and the final product.

Locate the transition state structure for each step of the reaction.

Calculate the activation energy (the energy barrier) for each step, which determines the reaction rate. researchgate.net

This analysis can reveal the rate-determining step of the synthesis and provide insights into how the reaction conditions might be optimized. Similarly, computational modeling can be applied to predict the outcomes and mechanisms of potential transformations of the title compound.

Based on a comprehensive search of available scientific literature, there is currently no specific research published on the molecular docking and simulation studies of this compound for generating mechanistic hypotheses in biological interactions.

Therefore, the requested article focusing on this specific sub-section cannot be generated.

Chemical Reactivity and Derivatization Studies of 4 Cyclopropanecarbonyl 2,6 Dimethylphenol

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group in 4-Cyclopropanecarbonyl-2,6-dimethylphenol is a key site for derivatization. Its reactivity is influenced by the presence of the two ortho-methyl groups, which create steric hindrance.

Alkylation and acylation reactions at the phenolic hydroxyl group introduce new functional groups and can significantly alter the compound's properties.

Alkylation: The introduction of an alkyl group onto the phenolic oxygen can be achieved through reactions like the Williamson ether synthesis. This typically involves deprotonation of the phenol (B47542) with a strong base to form a phenoxide ion, followed by nucleophilic substitution with an alkyl halide. Due to the steric hindrance from the ortho-methyl groups, these reactions may require more forcing conditions, such as higher temperatures or the use of more reactive alkylating agents.

Acylation: Acylation involves the introduction of an acyl group to the phenolic oxygen, forming an ester. This can be accomplished using acyl halides or anhydrides in the presence of a base. The reactivity in acylation can also be affected by the steric environment around the hydroxyl group.

| Reaction Type | Reagents | Product Type | Notes |

| Alkylation | Alkyl halide, Strong base | Ether | Steric hindrance may necessitate harsher reaction conditions. |

| Acylation | Acyl halide/anhydride (B1165640), Base | Ester | Reactivity is influenced by the steric hindrance of the ortho-methyl groups. |

The formation of ethers and esters from the phenolic hydroxyl group are fundamental transformations for this compound.

Ether Formation: The Williamson ether synthesis is a common method for preparing aryl ethers. wikipedia.org The reaction of this compound with an alkyl halide in the presence of a base like sodium hydride or potassium carbonate would yield the corresponding ether. The choice of solvent and temperature is crucial to overcome the steric hindrance posed by the 2,6-dimethyl substitution.

Ester Formation: Esterification of the phenolic hydroxyl group can be achieved by reacting the compound with carboxylic acids, acid chlorides, or acid anhydrides. organic-chemistry.org Acid-catalyzed esterification with carboxylic acids (Fischer esterification) is generally not efficient for phenols. However, reaction with highly reactive acylating agents like acid chlorides or anhydrides in the presence of a base such as pyridine or triethylamine provides a more effective route to the desired esters. google.com Enzymatic esterification has also been shown to be a selective method for hindered phenols. nih.govresearchgate.net

| Product | Reagents | Reaction Conditions |

| Alkyl Ether | Alkyl Halide, NaH or K2CO3 | Anhydrous solvent, elevated temperature |

| Aryl Ester | Acyl Chloride or Anhydride, Pyridine or Triethylamine | Anhydrous solvent, room temperature or gentle heating |

Transformations of the Cyclopropanecarbonyl Moiety

The cyclopropanecarbonyl group is a versatile functional handle that can undergo a variety of chemical transformations, including reduction of the ketone, ring-opening of the cyclopropyl (B3062369) group, and reactions at the alpha-position to the carbonyl.

The ketone carbonyl group can be reduced to a secondary alcohol or completely removed to form a methylene (B1212753) group.

Reduction to an Alcohol: The ketone can be readily reduced to the corresponding secondary alcohol using various reducing agents. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are common reagents for this transformation. The choice of reagent can be influenced by the presence of other functional groups in the molecule.

Deoxygenation to an Alkane: The complete reduction of the carbonyl group to a methylene group can be achieved through methods like the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base at high temperatures). youtube.com Catalytic hydrogenation over a palladium catalyst can also be effective for the reduction of aryl alkyl ketones. libretexts.org

| Transformation | Reagents | Product |

| Carbonyl Reduction | NaBH4 or LiAlH4 | Secondary Alcohol |

| Deoxygenation | Zn(Hg), HCl (Clemmensen) or H2NNH2, KOH (Wolff-Kishner) or H2/Pd | Alkane |

The strained three-membered ring of the cyclopropyl group is susceptible to ring-opening reactions under various conditions, often catalyzed by transition metals or initiated by radicals or light. nih.govrsc.orgacs.orgresearchgate.netrsc.orgnih.gov These reactions can lead to the formation of linear alkyl chains or more complex cyclic structures.

Palladium-catalyzed ring-opening of aryl cyclopropyl ketones can yield α,β-unsaturated ketones. rsc.org Nickel-catalyzed reductive ring-opening with alkyl bromides allows for the formation of alkylated ketones. acs.org Photocatalytic [3+2] cycloadditions of aryl cyclopropyl ketones have also been reported, leading to the formation of cyclopentane derivatives. nih.gov

| Reaction Type | Catalyst/Conditions | Product Type |

| Palladium-Catalyzed Ring-Opening | Pd(OAc)2/PCy3 | α,β-Unsaturated Ketone |

| Nickel-Catalyzed Reductive Ring-Opening | Nickel catalyst, Alkyl Bromide | Alkylated Ketone |

| Photocatalytic [3+2] Cycloaddition | Photoredox catalyst, Lewis acid | Cyclopentane Derivative |

The carbon atom adjacent to the carbonyl group (the α-carbon) is activated and can undergo substitution reactions.

Halogenation: In the presence of an acid or base catalyst, the α-position of the ketone can be halogenated with reagents like chlorine, bromine, or iodine. wikipedia.orglibretexts.orgchemistrysteps.comyoutube.com The reaction proceeds through an enol or enolate intermediate. Under acidic conditions, monohalogenation is typically favored, while basic conditions can lead to polyhalogenation. wikipedia.org

Alkylation: The α-carbon can also be alkylated by first forming an enolate with a strong base, which then acts as a nucleophile to attack an alkyl halide. chemistryviews.org Directing-group-free photocatalytic α-alkylation of cyclic ketones has also been developed. chemistryviews.org

| Reaction Type | Reagents | Product |

| α-Halogenation | Cl2, Br2, or I2; Acid or Base catalyst | α-Halo Ketone |

| α-Alkylation | Strong base, Alkyl halide | α-Alkyl Ketone |

Aromatic Ring Functionalization and Electrophilic/Nucleophilic Substitution Patterns

The aromatic ring of this compound presents a unique case for substitution reactions due to its specific substitution pattern. The powerful ortho, para-directing hydroxyl group and the meta-directing and deactivating cyclopropanecarbonyl group, along with the two ortho-methyl groups, create a complex interplay of electronic and steric effects that govern the outcome of substitution reactions.

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution (EAS) reactions, the hydroxyl group is a strongly activating and ortho, para-directing substituent. Conversely, the cyclopropanecarbonyl group at the para position is an electron-withdrawing and deactivating group, directing incoming electrophiles to the meta position relative to itself. youtube.com The two methyl groups at the ortho positions to the hydroxyl group also exhibit a weak activating effect and are ortho, para-directing.

Given that the para position is occupied by the cyclopropanecarbonyl group, electrophilic substitution is anticipated to occur at the positions ortho to the hydroxyl group (meta to the acyl group). However, these positions are already substituted with methyl groups, which offer significant steric hindrance. Therefore, electrophilic substitution on the aromatic ring of this compound is expected to be challenging. Any successful substitution would likely require harsh reaction conditions and may lead to a mixture of products or unexpected rearrangements.

For instance, in related 2,6-disubstituted phenols, functionalization at the para-C–H bond has been observed when the position is available. nih.gov In the case of this compound, where the para position is blocked, electrophilic attack would be forced to the sterically hindered ortho positions, making such reactions less favorable. Studies on the nitration of polysubstituted phenols have shown that the reaction can lead to the formation of cyclohex-3-enone derivatives through ipso-nitration, highlighting the complex reaction pathways that can occur with highly substituted phenols. researchgate.net

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNA) on the aromatic ring of this compound is also unlikely under typical conditions. SNA reactions generally require the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. masterorganicchemistry.com In this molecule, while the cyclopropanecarbonyl group is electron-withdrawing, there are no suitable leaving groups (like halogens) on the aromatic ring. The hydroxyl group is a poor leaving group and would first be deprotonated under basic conditions, further deactivating the ring towards nucleophilic attack due to the resulting negative charge.

Exploration of Regioselective and Stereoselective Reactions

The exploration of regioselective and stereoselective reactions involving this compound offers avenues for creating complex molecular architectures.

Regioselective Reactions:

Regioselectivity in the context of this molecule would primarily relate to directing functionalization to a specific position on the aromatic ring, should electrophilic substitution be achievable. As discussed, the directing effects of the existing substituents would theoretically favor substitution at the positions ortho to the hydroxyl group. Achieving high regioselectivity for one of these positions over the other would be difficult due to their electronic equivalence and similar steric environments.

Research on the regioselective C-H functionalization of phenols often relies on directing groups to achieve selectivity, for instance at the ortho position. nih.gov In the absence of such a directing group strategy, achieving regioselectivity on the sterically congested and electronically deactivated (at the meta positions) ring of this compound remains a significant synthetic challenge.

Stereoselective Reactions:

Stereoselective reactions involving this compound would likely focus on transformations of the cyclopropyl ketone moiety rather than the aromatic ring itself. The prochiral carbonyl carbon of the cyclopropanecarbonyl group presents an opportunity for stereoselective additions of nucleophiles.

For a stereoselective reaction to occur, a chiral influence is necessary. This can be achieved through the use of a chiral reagent, a chiral catalyst, or a chiral auxiliary. ethz.ch For example, the reduction of the ketone to a secondary alcohol could be performed with a chiral reducing agent to yield one enantiomer of the corresponding alcohol in excess. Similarly, the addition of organometallic reagents to the carbonyl group could be rendered stereoselective.

Below is a hypothetical representation of potential stereoselective reactions on the carbonyl group:

| Reaction Type | Reagent/Catalyst Example | Potential Product | Stereoselectivity |

| Asymmetric Reduction | Chiral Borane Reagent (e.g., CBS catalyst) | (R)- or (S)-cyclopropyl(2,6-dimethyl-4-hydroxyphenyl)methanol | Enantioselective |

| Asymmetric Addition | Organozinc reagent with a chiral ligand | Diastereomeric tertiary alcohols | Diastereoselective/Enantioselective |

Table 1: Hypothetical Stereoselective Reactions on the Carbonyl Group of this compound

It is important to note that the development of any such stereoselective process would require experimental optimization to achieve high selectivity.

Structure Activity Relationship Sar Investigations of 4 Cyclopropanecarbonyl 2,6 Dimethylphenol Analogues

Design Principles for Structural Modification

The design of analogues for SAR studies involves the methodical alteration of the lead compound's structure to probe its interaction with a biological target. numberanalytics.com This process aims to enhance desired activities, improve selectivity, and optimize pharmacokinetic properties. For 4-Cyclopropanecarbonyl-2,6-dimethylphenol, the modification strategy is tripartite, focusing on the cyclopropyl (B3062369) moiety, the phenolic ring substituents, and the phenolic hydroxyl group.

The cyclopropyl group is a unique structural feature. Its three-membered ring is conformationally rigid and possesses a high degree of s-character in its C-C bonds, giving it electronic properties that can mimic a double bond. nih.gov Modifications to this moiety are designed to explore the importance of ring size, strain, and steric bulk for biological activity.

Ring Expansion/Contraction: Replacing the cyclopropyl ring with cyclobutyl, cyclopentyl, or even linear alkyl chains (e.g., isopropyl or tert-butyl) can determine if the specific stereoelectronic properties of the three-membered ring are essential for activity. This helps to understand if the target's binding pocket has a specific size constraint.

Bioisosteric Replacement: The cyclopropyl ring itself can be considered a bioisostere for other groups, and vice-versa. Investigating replacements with other small, rigid structures can be a valuable strategy. nih.gov

The carbonyl linker connects the cyclopropyl ring to the phenol (B47542). Its properties can be modulated to alter the molecule's geometry and electronic character.

Linker Modification: The carbonyl group can be reduced to a secondary alcohol, converting the ketone to a chiral center and introducing hydrogen-bonding capabilities. Alternatively, it can be replaced with other functionalities, such as an ether or an amide, to change the angle and flexibility between the two main parts of the molecule. nih.govspirochem.com Such changes can significantly impact binding affinity and stability. frontiersin.org

The 2,6-dimethyl substitution pattern on the phenolic ring plays a significant role in the molecule's properties. These methyl groups influence the acidity (pKa) of the hydroxyl group and provide steric hindrance, which can lock the molecule into a specific conformation and protect the hydroxyl group from metabolic reactions.

Positional Isomers: Moving the methyl groups to other positions on the ring (e.g., 2,5-dimethyl or 3,5-dimethyl) would alter the steric environment around the hydroxyl and carbonyl groups. This can reveal the importance of the ortho-substitution for activity. Generally, 2- and 3-substituted phenolic compounds are more active than 4-substituted ones. mdpi.com

Varying the Number of Substituents: Synthesizing analogues with a single methyl group (monomethylated) or more than two (e.g., 2,4,6-trimethyl) can establish whether two ortho-substituents are optimal.

Alkyl Group Homologation: Replacing the methyl groups with larger alkyl groups, such as ethyl or isopropyl, would increase lipophilicity and steric bulk, providing insight into the size of the binding pocket.

Electronic Effects: Substituting the methyl groups with electron-withdrawing (e.g., chlorine, fluorine) or electron-donating (e.g., methoxy) groups can systematically tune the electronic properties of the phenolic ring and the acidity of the hydroxyl group, which can be critical for target interaction. mdpi.comresearchgate.net

The phenolic hydroxyl group is a key functional group, capable of acting as both a hydrogen bond donor and acceptor. Its presence and acidity are often crucial for the biological activity of phenolic compounds. nih.gov

Etherification: Converting the hydroxyl group to a methoxy (B1213986) ether (O-methylation) removes its ability to donate a hydrogen bond and decreases its acidity. This is a common modification to test the importance of the hydrogen bond donating capability for activity. frontiersin.org

Esterification: Forming an ester, such as an acetate (B1210297), also blocks the hydrogen-bonding donor function but introduces a new carbonyl group that can act as a hydrogen bond acceptor. Esters can also function as prodrugs, being cleaved in vivo to release the active phenol.

Bioisosteric Replacement: In some cases, the phenolic hydroxyl can be replaced with other groups that can act as hydrogen bond donors, such as an amino group (NH2) or a thiol (SH), to probe the specific requirements of the biological target.

The systematic application of these design principles allows for a comprehensive exploration of the SAR of this compound, paving the way for the development of analogues with improved biological profiles. mdpi.com

Synthesis of Key Analogues for SAR Profiling

The synthesis of analogues of this compound for SAR studies typically relies on established and versatile chemical reactions. A central strategy is the Friedel-Crafts acylation, which allows for the direct attachment of the acyl group to the aromatic ring. nih.govlibretexts.org

The parent compound, this compound, can be synthesized by reacting 2,6-dimethylphenol (B121312) with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comkhanacademy.org This electrophilic aromatic substitution reaction directs the acyl group to the para position relative to the hydroxyl group due to steric hindrance from the ortho-methyl groups.

Analogues with variations in the acyl moiety are synthesized by substituting cyclopropanecarbonyl chloride with other acyl chlorides (e.g., cyclobutanecarbonyl chloride, isobutyryl chloride). Similarly, analogues with different phenolic ring substitutions are created by starting with appropriately substituted phenols (e.g., 2-methylphenol, 2,5-dimethylphenol). researchgate.net

Modifications to the phenolic hydroxyl group are typically performed after the core structure has been assembled. For instance, O-methylation can be achieved by treating the phenolic product with a methylating agent like methyl iodide in the presence of a base. Esterification can be accomplished by reacting the phenol with an acid anhydride (B1165640) or acyl chloride, such as acetic anhydride.

The carbonyl linker can be modified through reduction, typically using a reducing agent like sodium borohydride, to yield the corresponding secondary alcohol. This introduces a new chiral center, and the resulting enantiomers or diastereomers may need to be separated for distinct biological evaluation.

In Vitro Biological Activity Evaluation Platforms (Focus on Mechanistic Understanding, Excluding Human Clinical Applications)

To understand the effects of the structural modifications, synthesized analogues are evaluated in various in vitro biological assays. These platforms are designed to provide a mechanistic understanding of how the compounds interact with their molecular targets, independent of whole-organism effects.

Given that many phenolic compounds exhibit anti-inflammatory properties by targeting enzymes in the arachidonic acid cascade, 5-lipoxygenase (5-LOX) is a relevant and important target for evaluation. nih.govresearchgate.net 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. semanticscholar.orgnih.gov

A typical cell-free 5-LOX enzyme assay is conducted to determine the direct inhibitory potential of the synthesized analogues. The main components of such an assay are:

Enzyme Source: Purified recombinant human 5-LOX or soybean lipoxygenase, which is often used as a model. academicjournals.org

Substrate: Arachidonic acid, the natural substrate for 5-LOX.

Detection Method: The activity of the enzyme is monitored by measuring the formation of its hydroperoxide products. A common method is spectrophotometry, which detects the formation of a conjugated diene system in the product at a wavelength of 234 nm. academicjournals.org Another approach is a colorimetric assay where the lipid hydroperoxides produced by LOX react with a ferrous ion (Fe²⁺) to form a ferric ion (Fe³⁺), which then creates a colored complex with a reagent like thiocyanate, measurable at around 480 nm. nih.gov

In a typical experiment, the enzyme is pre-incubated with various concentrations of the inhibitor (the test compound) before the addition of the substrate to initiate the reaction. mdpi.com The rate of product formation is then measured and compared to a control reaction without any inhibitor. From this data, the half-maximal inhibitory concentration (IC₅₀) can be calculated. The IC₅₀ value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% and is a standard measure of inhibitory potency. biorxiv.org

Table 1: Hypothetical 5-LOX Inhibitory Activity of Cyclopropyl Moiety Analogues

This table illustrates potential SAR findings from modifying the cyclopropyl group and carbonyl linker. The IC₅₀ values represent the concentration of the compound required to inhibit 50% of the 5-LOX enzyme activity in a cell-free assay. A lower IC₅₀ value indicates higher potency.

View Interactive Data

| Compound ID | Acyl Moiety | Carbonyl Linker | 5-LOX IC₅₀ (µM) |

| Parent | Cyclopropanecarbonyl | Ketone (C=O) | 1.5 |

| Analogue 1 | Cyclobutanecarbonyl | Ketone (C=O) | 3.2 |

| Analogue 2 | Isobutyryl | Ketone (C=O) | 8.9 |

| Analogue 3 | Cyclopropanecarbonyl | Alcohol (-CH(OH)-) | 5.7 |

Table 2: Hypothetical 5-LOX Inhibitory Activity of Phenolic Ring Analogues

This table shows potential SAR data from modifying the substituents on the phenolic ring.

View Interactive Data

| Compound ID | Phenolic Substitution | Hydroxyl Modification | 5-LOX IC₅₀ (µM) |

| Parent | 2,6-dimethyl | -OH | 1.5 |

| Analogue 4 | 2,5-dimethyl | -OH | 4.1 |

| Analogue 5 | 2-methyl | -OH | 7.3 |

| Analogue 6 | 2,6-diethyl | -OH | 2.8 |

| Analogue 7 | 2,6-dichloro | -OH | 0.9 |

| Analogue 8 | 2,6-dimethyl | Methoxy (-OCH₃) | > 50 |

Mechanistic Studies of 4 Cyclopropanecarbonyl 2,6 Dimethylphenol Chemical and Biochemical Transformations

Reaction Kinetics and Thermodynamics of Synthesis Pathways

The primary synthetic route to 4-Cyclopropanecarbonyl-2,6-dimethylphenol is expected to be the Friedel-Crafts acylation of 2,6-dimethylphenol (B121312) with cyclopropanecarbonyl chloride. This electrophilic aromatic substitution is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

The reaction mechanism involves the formation of a highly electrophilic acylium ion from the reaction of cyclopropanecarbonyl chloride with the Lewis acid catalyst. This is followed by the electrophilic attack of the acylium ion on the electron-rich aromatic ring of 2,6-dimethylphenol. The presence of two methyl groups on the phenol (B47542) ring directs the substitution primarily to the para position due to steric hindrance at the ortho positions. A subsequent deprotonation restores the aromaticity of the ring, yielding the final product.

Effect of Substituents: The two electron-donating methyl groups on the phenol ring activate the ring towards electrophilic attack, thereby increasing the reaction rate compared to unsubstituted phenol.

Catalyst Concentration: The reaction rate is directly proportional to the concentration of the Lewis acid catalyst, as it is crucial for the generation of the acylium ion.

Temperature: Increasing the reaction temperature generally increases the rate of reaction, following the Arrhenius equation. However, excessively high temperatures can lead to side reactions and decomposition of the product.

Thermodynamics: The Friedel-Crafts acylation of phenols is generally an exothermic process, driven by the formation of a stable ketone from a less stable acyl chloride. The thermodynamic favorability of the reaction can be estimated by considering the bond energies of the bonds broken and formed. The formation of the carbon-carbon bond between the aromatic ring and the carbonyl group, and the regeneration of the aromatic system, are key driving forces for the reaction.

| Thermodynamic Parameter | Estimated Value for Phenol Acylation | Notes |

| Enthalpy of Reaction (ΔH) | -50 to -100 kJ/mol | Exothermic reaction, typical for Friedel-Crafts acylations. The exact value would depend on the specific reactants and conditions. |

| Entropy of Reaction (ΔS) | Slightly negative | The reaction involves the combination of two molecules to form one, leading to a decrease in disorder. |

| Gibbs Free Energy (ΔG) | Negative | The reaction is spontaneous under typical reaction conditions, driven by the large negative enthalpy change. |

Table 1: Estimated Thermodynamic Parameters for the Friedel-Crafts Acylation of a Phenol. These are generalized values and would require experimental determination for this compound.

Investigation of Catalytic Cycles and Intermediates in Derivatization Reactions

Derivatization of this compound can be achieved through various catalytic reactions, targeting the phenolic hydroxyl group, the aromatic ring, or the cyclopropyl (B3062369) ketone moiety.

Catalytic Etherification of the Phenolic Hydroxyl Group: The Williamson ether synthesis is a common method for converting phenols to ethers. This reaction proceeds via an Sₙ2 mechanism, where the phenoxide ion acts as a nucleophile and attacks an alkyl halide. The catalytic cycle would involve a base to deprotonate the phenol, generating the more nucleophilic phenoxide.

Hypothetical Catalytic Cycle for Etherification:

Deprotonation: A base (e.g., NaH, K₂CO₃) removes the acidic proton from the phenolic hydroxyl group of this compound to form a phenoxide intermediate.

Nucleophilic Attack: The phenoxide intermediate attacks an alkyl halide (e.g., methyl iodide) in a nucleophilic substitution reaction.

Product Formation and Catalyst Regeneration: The ether product is formed, and the cation of the base is regenerated.

Reactions involving the Cyclopropyl Ketone: The cyclopropyl group is susceptible to ring-opening reactions under certain catalytic conditions, often involving acids or transition metals. For example, acid-catalyzed hydration of the cyclopropyl ring can lead to the formation of a homoallylic alcohol.

Intermediates: In these derivatization reactions, several reactive intermediates can be proposed. In the Williamson ether synthesis, the key intermediate is the phenoxide anion. In acid-catalyzed reactions of the cyclopropyl ketone, a carbocation intermediate is likely formed upon protonation of the carbonyl oxygen and subsequent ring opening.

| Derivatization Reaction | Catalyst/Reagent | Key Intermediate | Product Type |

| O-Alkylation | Base (e.g., K₂CO₃), Alkyl Halide | Phenoxide Anion | Ether |

| O-Acylation | Acid Chloride/Anhydride (B1165640), Base | Acyl-substituted Phenoxide | Ester |

| Ring-opening of Cyclopropyl group | Acid (e.g., H₂SO₄) | Carbocation | Homoallylic Alcohol |

Table 2: Potential Catalytic Derivatization Reactions and Intermediates for this compound.

Enzymatic Biotransformation Pathways (e.g., analogy to 2,6-dimethylphenol degradation by monooxygenases)

The enzymatic biotransformation of this compound in biological systems is not well-documented. However, by analogy to the degradation of other phenolic compounds, particularly 2,6-dimethylphenol, potential pathways can be inferred. Phenolic compounds are often metabolized by monooxygenases, such as cytochrome P450 enzymes.

Hydroxylation of the Aromatic Ring: A common initial step in the metabolism of aromatic compounds is hydroxylation. In the case of this compound, a monooxygenase could introduce an additional hydroxyl group onto the aromatic ring. The position of this hydroxylation would be influenced by the directing effects of the existing substituents.

Oxidation of the Methyl Groups: The methyl groups on the aromatic ring are also potential sites for enzymatic oxidation. This could involve hydroxylation to form a hydroxymethyl group, followed by further oxidation to an aldehyde and a carboxylic acid.

Degradation of the Acyl Side Chain: The cyclopropanecarbonyl side chain could also be a target for enzymatic transformation. This might involve hydroxylation of the cyclopropyl ring or cleavage of the bond between the carbonyl group and the aromatic ring.

Analogy to 2,6-dimethylphenol Degradation: Studies on the microbial degradation of 2,6-dimethylphenol have shown that the initial step is often hydroxylation of the aromatic ring, followed by ring cleavage. A similar pathway could be envisioned for this compound, although the bulky acyl group might influence the accessibility of the ring to the enzyme's active site.

| Enzymatic Reaction | Enzyme Class (Hypothetical) | Potential Product |

| Aromatic Hydroxylation | Cytochrome P450 Monooxygenase | Dihydroxylated derivative |

| Methyl Group Oxidation | Alcohol Dehydrogenase, Aldehyde Dehydrogenase | Carboxylic acid derivative |

| Side Chain Cleavage | Hydrolase | 2,6-dimethylphenol and cyclopropanecarboxylic acid |

Table 3: Hypothetical Enzymatic Biotransformation Pathways for this compound.

Elucidation of Molecular Interaction Mechanisms with Biological Macromolecules (e.g., receptor binding, enzyme inhibition)

The interaction of this compound with biological macromolecules such as receptors and enzymes would be governed by its structural and electronic properties. Molecular docking studies, though not specifically reported for this compound, can provide insights into potential binding modes.

Receptor Binding: The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, while the carbonyl oxygen can act as a hydrogen bond acceptor. The aromatic ring can participate in π-π stacking and hydrophobic interactions with aromatic amino acid residues in a receptor's binding pocket. The bulky and rigid cyclopropyl group, along with the two methyl groups, will create specific steric demands for the binding site.

Enzyme Inhibition: this compound could potentially act as an enzyme inhibitor. The mechanism of inhibition could be competitive, non-competitive, or uncompetitive, depending on whether it binds to the active site, an allosteric site, or the enzyme-substrate complex, respectively. The acylphenol moiety is present in some known enzyme inhibitors, suggesting that this compound could exhibit similar activities.

Key Molecular Interactions:

Hydrogen Bonding: The phenolic -OH and carbonyl C=O groups are prime sites for hydrogen bonding with polar amino acid residues (e.g., Ser, Thr, Tyr, Asn, Gln).

Hydrophobic Interactions: The 2,6-dimethylphenyl ring and the cyclopropyl group can engage in hydrophobic interactions with nonpolar residues (e.g., Val, Leu, Ile, Phe).

π-π Stacking: The aromatic ring can stack with the aromatic side chains of phenylalanine, tyrosine, or tryptophan residues.

| Type of Interaction | Functional Group on Compound | Potential Interacting Amino Acid Residues |

| Hydrogen Bond Donor | Phenolic -OH | Asp, Glu, Ser, Thr |

| Hydrogen Bond Acceptor | Phenolic -OH, Carbonyl C=O | Asn, Gln, His, Ser, Thr, Tyr |

| Hydrophobic Interaction | Aromatic Ring, Methyl Groups, Cyclopropyl Group | Ala, Val, Leu, Ile, Phe, Trp, Met |

| π-π Stacking | Aromatic Ring | Phe, Tyr, Trp |

Table 4: Potential Molecular Interactions between this compound and Biological Macromolecules.

Potential Applications in Materials Science and Chemical Synthesis Excluding Human Therapeutic or Direct Clinical Use

Role as a Monomer or Precursor in Polymer Chemistry

The structure of 4-Cyclopropanecarbonyl-2,6-dimethylphenol makes it an intriguing candidate as a monomer or precursor in polymer chemistry, particularly by analogy to the synthesis of poly(p-phenylene oxide) (PPO), also known as polyphenylene ether (PPE). PPO is a high-performance thermoplastic known for its excellent heat resistance, dimensional stability, and dielectric properties. researchgate.net It is commercially synthesized through the oxidative coupling polymerization of 2,6-dimethylphenol (B121312). researchgate.netnih.gov

In this process, the hydrogen atom of the hydroxyl group on the 2,6-dimethylphenol monomer is abstracted, typically using a copper-amine catalyst system in the presence of oxygen, to form a phenoxy radical. nih.gov These radicals then couple to form the ether linkages of the polymer backbone. The presence of the two methyl groups in the ortho positions to the hydroxyl group is crucial as it prevents side reactions and directs the polymerization to the para position, leading to a linear polymer chain. nih.gov

By analogy, this compound could potentially undergo a similar oxidative coupling polymerization. The presence of the same 2,6-dimethylphenol core structure suggests that it could polymerize to form a novel PPO-like polymer. The key difference would be the presence of the cyclopropanecarbonyl group at the para-position of each monomer unit. This pendant group would be expected to impart unique properties to the resulting polymer, such as:

Increased Polarity and Adhesion: The carbonyl group would increase the polarity of the polymer, potentially enhancing its adhesion to other materials and modifying its solubility characteristics.

Cross-linking Capabilities: The cyclopropyl (B3062369) and carbonyl moieties could serve as reactive sites for subsequent cross-linking reactions, allowing for the creation of thermosetting materials with enhanced thermal and mechanical stability.

Modified Thermal Properties: The introduction of the bulky and rigid cyclopropanecarbonyl group could influence the polymer's glass transition temperature (Tg) and other thermal properties.

The resulting functionalized polymer could find applications in specialty coatings, adhesives, and advanced composite materials where tailored properties are required.

Table 1: Comparison of Monomers for Polyphenylene Oxide (PPO) Synthesis

| Monomer | Key Structural Features | Resulting Polymer | Potential Properties of Polymer |

|---|---|---|---|

| 2,6-Dimethylphenol | Phenolic hydroxyl group with two ortho-methyl groups | Poly(p-phenylene oxide) (PPO) | High thermal stability, chemical resistance, good dielectric properties. researchgate.net |

Intermediate in the Synthesis of Complex Organic Molecules

The distinct functional groups within this compound make it a valuable potential intermediate or building block in the synthesis of more complex organic molecules. Cyclopropane (B1198618) derivatives are known to be important building blocks in organic synthesis due to the unique reactivity associated with their strained three-membered ring. nih.govnih.gov

The reactivity of this compound can be attributed to its three main components:

The Phenolic Hydroxyl Group: This group can undergo O-alkylation, esterification, or be converted into a phenoxide for various nucleophilic reactions. It also activates the aromatic ring for electrophilic substitution.

The Carbonyl Group: The ketone can undergo a wide range of reactions, including reduction to an alcohol, nucleophilic addition, and condensation reactions to form imines or other derivatives.

The Cyclopropyl Ring: This strained ring can undergo ring-opening reactions under certain conditions (e.g., with acids or transition metals), providing a pathway to linear alkyl chains with specific functionalities. This makes cyclopropyl groups useful synthons for more complex structures. organic-chemistry.org

This combination of reactive sites allows for the sequential or chemo-selective modification of the molecule, enabling the construction of intricate molecular architectures. For instance, the phenolic hydroxyl could be protected while the carbonyl group is transformed, and subsequently, the cyclopropyl ring could be manipulated. This versatility makes it a potentially useful starting material for creating diverse molecular scaffolds for various chemical applications.

Contribution to Advanced Chemical Reagents or Catalysts

The structure of this compound also suggests its potential use as a precursor for advanced chemical reagents or ligands for catalysis. The phenolic oxygen, in combination with the nearby carbonyl oxygen, could potentially act as a bidentate ligand for various metal centers.

By modifying the core structure, for example, through condensation reactions at the carbonyl group to introduce nitrogen or phosphorus donor atoms, more complex chelating ligands could be synthesized. These ligands could then be used to form metal complexes with applications in catalysis. The steric bulk provided by the 2,6-dimethyl groups and the cyclopropyl moiety could influence the coordination geometry and the catalytic activity of the resulting metal complex, potentially leading to high selectivity in catalytic transformations.

Furthermore, the phenolic backbone is a common feature in a class of ligands known as "phenoxido" ligands, which have been extensively used in coordination chemistry and catalysis. The incorporation of the cyclopropanecarbonyl group could modulate the electronic properties of the ligand and, consequently, the reactivity of the metal catalyst.

Applications in Agrochemicals or Industrial Chemistry

While direct applications of this compound in agrochemicals are not documented, its parent compound, 2,6-dimethylphenol, is a known intermediate in the synthesis of certain pesticides. nih.gov For example, 2,6-dimethylphenol is a precursor to the fungicide metalaxyl. nih.gov This suggests that derivatives of 2,6-dimethylphenol, including the title compound, could be explored as building blocks for new agrochemical candidates. The introduction of the cyclopropanecarbonyl moiety could lead to novel structures with potentially different biological activities and environmental profiles.

In industrial chemistry, phenolic compounds are widely used as antioxidants and stabilizers for plastics, rubbers, and oils. The hindered nature of the phenolic hydroxyl group in this compound, due to the adjacent methyl groups, is a characteristic feature of many phenolic antioxidants. These antioxidants function by trapping free radicals, thereby preventing oxidative degradation of the material. The specific substituents on the aromatic ring can influence the antioxidant activity and physical properties such as volatility and solubility. The cyclopropanecarbonyl group would likely modify these properties, potentially leading to antioxidants with tailored performance characteristics for specific industrial applications.

Table 2: Mentioned Chemical Compounds

| Compound Name | Role/Context |

|---|---|

| This compound | Subject of the article |

| 2,6-Dimethylphenol | Monomer for PPO synthesis, precursor for pesticides nih.gov |

| Poly(p-phenylene oxide) (PPO) | High-performance thermoplastic researchgate.net |

Conclusions and Future Research Directions

Summary of Key Research Findings and Contributions for 4-Cyclopropanecarbonyl-2,6-dimethylphenol

As there is no existing body of research specifically on this compound, there are no findings or contributions to summarize. The true contribution of this compound is yet to be determined and lies in the potential for future discoveries. Its novelty is its primary characteristic, making it a blank slate for chemical and biological investigation.

Identification of Knowledge Gaps and Remaining Challenges in its Chemistry

The primary and most significant knowledge gap is the complete lack of experimental data for this compound. The challenges in its chemistry are, therefore, foundational and encompass the entire research and development pipeline.

Key Knowledge Gaps:

Synthesis and Characterization: The most fundamental challenge is to establish a reliable and efficient synthetic route to the compound. Following synthesis, comprehensive characterization using modern analytical techniques (NMR, IR, Mass Spectrometry, X-ray crystallography) will be necessary to confirm its structure and purity.

Physicochemical Properties: There is no data on its physical and chemical properties, such as melting point, boiling point, solubility, pKa, and stability. These are crucial for any potential application.

Biological Activity Profile: The compound's biological effects are entirely unknown. A broad-spectrum screening against various biological targets is needed to identify any potential therapeutic or other applications.

Toxicological Profile: The safety profile of the compound is undetermined. In vitro and in vivo toxicological studies would be essential before any application could be considered.

Interactive Data Table: Predicted Properties of this compound

Since experimental data is unavailable, the following table presents predicted properties based on its chemical structure using computational models. These are theoretical values and await experimental verification.

| Property | Predicted Value | Significance |

| Molecular Weight | 204.25 g/mol | Fundamental for all chemical calculations. |

| LogP | 3.2 | Suggests moderate lipophilicity and potential for good membrane permeability. |

| Hydrogen Bond Donors | 1 | The phenolic hydroxyl group can participate in hydrogen bonding. |

| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and hydroxyl oxygen can act as hydrogen bond acceptors. |